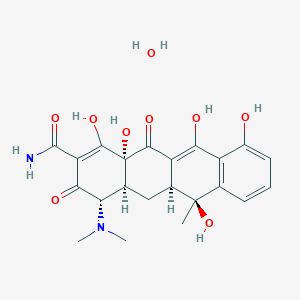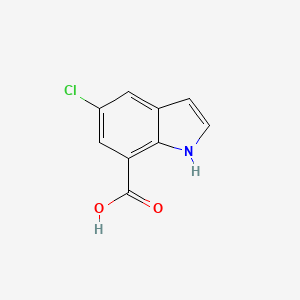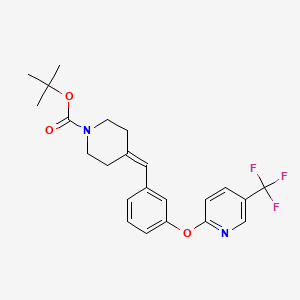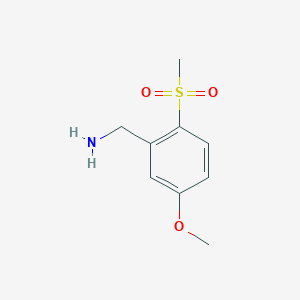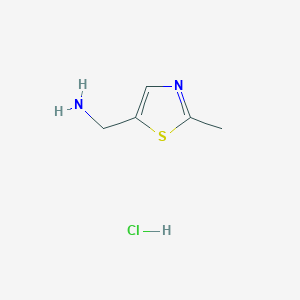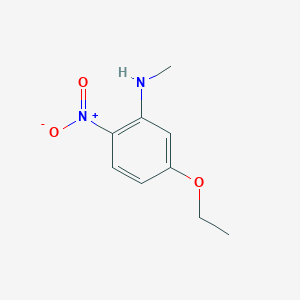
2-(3-Methyloxetan-3-YL)ethanamine
Vue d'ensemble
Description
“2-(3-Methyloxetan-3-YL)ethanamine” is a chemical compound with the molecular formula C6H13NO. It is also known as "(3-Methyloxetan-3-yl)methanamine" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2-(3-Methyloxetan-3-YL)ethanamine” is 1S/C5H11NO.ClH/c1-5(2-6)3-7-4-5;/h2-4,6H2,1H3;1H . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“2-(3-Methyloxetan-3-YL)ethanamine” is a liquid at 20 degrees Celsius . It has a molecular weight of 115.17 g/mol. The compound has a boiling point of 40 °C/15 mmHg and a specific gravity of 0.97 at 20/20°C .Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes of ligands, including analogs of 2-(3-Methyloxetan-3-YL)ethanamine, have been studied for their DNA binding, nuclease activity, and cytotoxicity. These complexes show significant DNA binding propensity and minor structural changes in DNA upon binding. They also demonstrate low toxicity in different cancer cell lines, indicating potential applications in targeted cancer therapies (Kumar et al., 2012).
Catalysis in Chemical Synthesis
Palladium(II) complexes of (pyridyl)imine ligands, which are similar in structure to 2-(3-Methyloxetan-3-YL)ethanamine, have been used as catalysts for the methoxycarbonylation of olefins. These complexes show how variations in ligand structure can influence catalytic behavior, suggesting that derivatives of 2-(3-Methyloxetan-3-YL)ethanamine could be explored for similar catalytic applications (Zulu et al., 2020).
Corrosion Inhibition
Schiff base complexes involving ligands structurally related to 2-(3-Methyloxetan-3-YL)ethanamine have been examined for their corrosion inhibition properties on mild steel. These studies reveal how alterations in chemical structure can significantly impact material properties, suggesting the potential of 2-(3-Methyloxetan-3-YL)ethanamine derivatives in corrosion inhibition (Das et al., 2017).
Drug Metabolism and Toxicology
Studies on compounds structurally related to 2-(3-Methyloxetan-3-YL)ethanamine, such as NBOMe compounds, have provided insights into the metabolism of psychoactive substances. This research is crucial for understanding the biotransformation and potential toxicity of related compounds, including those derived from 2-(3-Methyloxetan-3-YL)ethanamine (Nielsen et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2-3-7)4-8-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGBTLXVSKJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyloxetan-3-YL)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
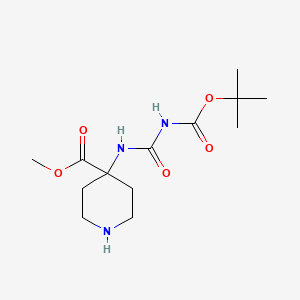

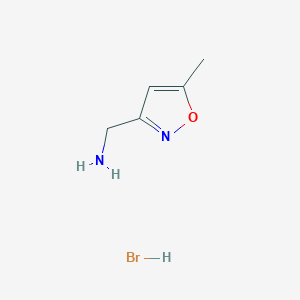
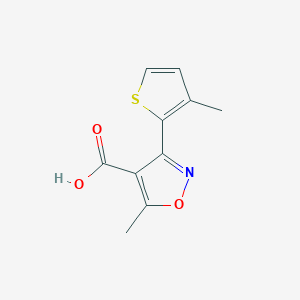
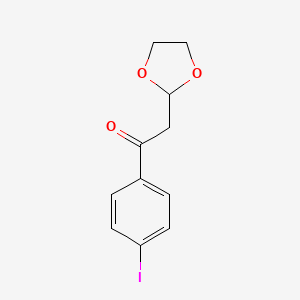
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
